molecular formula C12H11N3O2 B2756919 N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 371221-70-4

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2756919
CAS No.: 371221-70-4
M. Wt: 229.239
InChI Key: OJNKLANNSWKJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.

    Substitution: Various N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile
  • 2-benzyl-6-hydroxypyridazin-3(2H)-one
  • 2-benzyl-6-[(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy]pyridazin-3(2H)-one

Uniqueness

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNKLANNSWKJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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